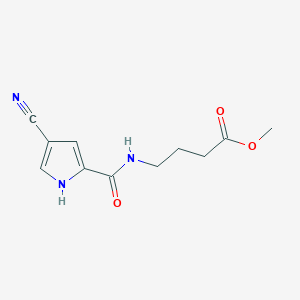
Methyl 4-(4-cyano-1H-pyrrole-2-carboxamido)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(4-cyano-1H-pyrrole-2-carboxamido)butanoate is a chemical compound with the molecular formula C11H13N3O3 and a molecular weight of 235.24 g/mol . This compound is known for its high purity and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-cyano-1H-pyrrole-2-carboxamido)butanoate typically involves the reaction of 4-cyano-1H-pyrrole-2-carboxylic acid with methyl 4-aminobutanoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(4-cyano-1H-pyrrole-2-carboxamido)butanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the cyano group or the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for ester substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(4-cyano-1H-pyrrole-2-carboxamido)butanoate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of Methyl 4-(4-cyano-1H-pyrrole-2-carboxamido)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. This interaction can lead to changes in cellular pathways and biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-cyano-1H-pyrrole-2-carboxylate: Similar structure but lacks the butanoate moiety.
Methyl 4-chloro-1H-pyrrole-2-carboxylate: Contains a chlorine atom instead of a cyano group.
Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate: Contains bromine atoms at positions 4 and 5.
Uniqueness
Methyl 4-(4-cyano-1H-pyrrole-2-carboxamido)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group and the butanoate moiety allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in scientific research .
Eigenschaften
Molekularformel |
C11H13N3O3 |
|---|---|
Molekulargewicht |
235.24 g/mol |
IUPAC-Name |
methyl 4-[(4-cyano-1H-pyrrole-2-carbonyl)amino]butanoate |
InChI |
InChI=1S/C11H13N3O3/c1-17-10(15)3-2-4-13-11(16)9-5-8(6-12)7-14-9/h5,7,14H,2-4H2,1H3,(H,13,16) |
InChI-Schlüssel |
MRQJXKMLAQXTSA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCNC(=O)C1=CC(=CN1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


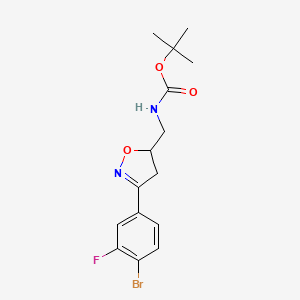





![2-(6-(3,4-Dimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B15056719.png)
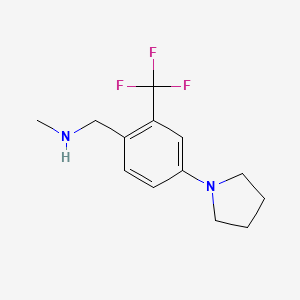
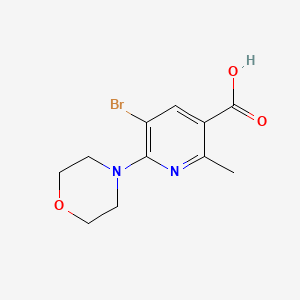
![2-(3-Chlorophenyl)-5-((4-methylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B15056752.png)
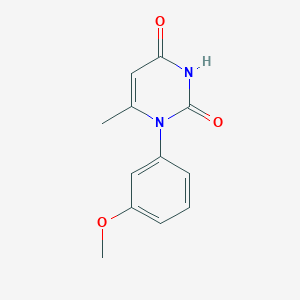

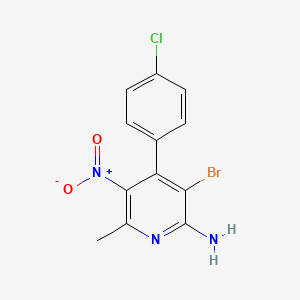
![2,4-Dibromo-1H-benzo[d]imidazole](/img/structure/B15056783.png)
